molecular formula C20H20F2N2O3 B2458895 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide CAS No. 921560-13-6

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide

Número de catálogo: B2458895
Número CAS: 921560-13-6
Peso molecular: 374.388
Clave InChI: NQEFGHISIBBETD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H20F2N2O3 and its molecular weight is 374.388. The purity is usually 95%.
BenchChem offers high-quality N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-4-24-16-10-13(6-8-17(16)27-11-20(2,3)19(24)26)23-18(25)12-5-7-14(21)15(22)9-12/h5-10H,4,11H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEFGHISIBBETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5
Molecular Weight 418.50654 g/mol
IUPAC Name N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide
SMILES CCN2C(=O)C(C)(C)COc3ccc(NC(=O)Cc1ccc(F)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide may exhibit significant biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit squalene synthase and farnesyl diphosphate synthase with IC50 values ranging from nanomolar to micromolar concentrations .
  • Antiproliferative Effects : Preliminary studies suggest that this compound may have antiproliferative effects on certain cancer cell lines. For example, compounds with similar structural features have been reported to induce apoptosis in cancer cells by interfering with mitochondrial function .

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of oxazepine compounds can significantly reduce cell viability in various cancer cell lines. One study reported an IC50 value of approximately 0.67 µM for a related compound against a breast cancer cell line .
  • Inflammatory Disorders : The compound is currently being investigated in phase II clinical trials for its potential efficacy in treating chronic inflammatory diseases such as ulcerative colitis and psoriasis. The trials are assessing the pharmacokinetics and safety profile of the compound .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Binding Affinity : The oxazepine pharmacophore has shown promising binding affinity towards specific protein targets involved in inflammatory and cancer pathways. For instance, one study indicated a binding affinity with an IC50 value of 1.0 nM towards RIPK1 .
  • Solubility and Bioavailability : The compound exhibits good solubility (~450 μM at pH 7.4), which is crucial for its bioavailability and therapeutic potential .

Q & A

Q. What are the optimized synthetic routes for this compound?

The synthesis typically involves constructing the tetrahydrobenzo[b][1,4]oxazepine core followed by introducing substituents. Key steps include:

  • Core formation : Cyclization of precursors (e.g., aminophenols with ketones) under acidic or basic conditions.
  • Substituent introduction : Amide coupling using 3,4-difluorobenzoyl chloride with the core amine group, often mediated by coupling agents like EDCI or HOBt.
  • Purification : Chromatography (HPLC or column) or recrystallization to achieve >95% purity . Example protocol: React 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-amine with 3,4-difluorobenzoyl chloride in anhydrous DCM, using triethylamine as a base.

Q. How is the molecular structure characterized?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and core integrity. For example, the ethyl group at position 5 shows a triplet (~1.2 ppm) and quartet (~3.4 ppm).
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C20_{20}H20_{20}F2_2N2_2O3_3) with a monoisotopic mass of 374.1442 .
  • X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and stereochemistry .

Q. What functional groups dictate reactivity?

  • The oxazepine core enables hydrogen bonding with biological targets.
  • 3,4-Difluorobenzamide : Electron-withdrawing fluorine atoms enhance electrophilicity, influencing nucleophilic substitution or cross-coupling reactions .
  • Ethyl and dimethyl groups : Steric effects may hinder access to the oxazepine ring’s reactive sites .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during synthesis?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the benzoxazepine core.
  • Temperature : Higher temperatures (~80°C) accelerate ring closure but risk side reactions (e.g., oxidation).
  • Catalysts : Palladium catalysts enable Suzuki-Miyaura coupling for late-stage functionalization of the aryl fluoride groups .

Q. What computational methods predict binding affinity with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by aligning the benzamide moiety in hydrophobic pockets.
  • MD simulations : GROMACS assesses stability of ligand-protein complexes, highlighting key residues (e.g., Tyr-123) for hydrogen bonding .
  • QSAR models : Correlate substituent electronegativity (fluorine position) with inhibitory activity .

Q. How to resolve discrepancies in crystallographic data?

  • Refinement protocols : SHELXL refines twinned or high-resolution data by adjusting occupancy factors for disordered ethyl groups .
  • Cross-validation : Compare X-ray results with DFT-optimized structures (e.g., Gaussian 09) to validate bond lengths and angles .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.